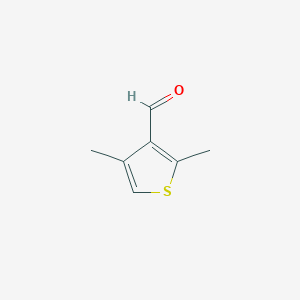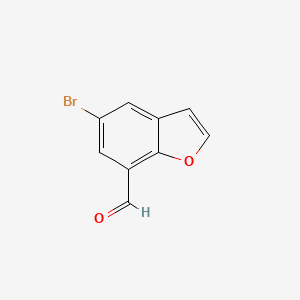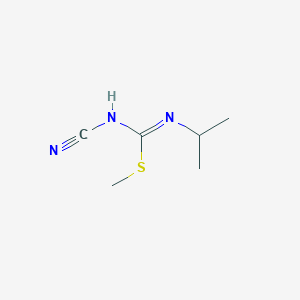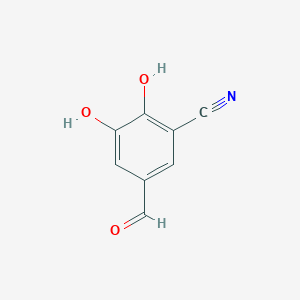
1-Methyl-1-phenylhydrazine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Methyl-1-phenylhydrazine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl iodide in the presence of a base . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 0-78°C . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1-Methyl-1-phenylhydrazine sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenylhydrazine sulfate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions . Additionally, it can form complexes with metal ions, which may influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-phenylhydrazine sulfate can be compared with other similar compounds such as phenylhydrazine and methylhydrazine . While phenylhydrazine lacks the methyl group, methylhydrazine lacks the phenyl group. The presence of both the methyl and phenyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity .
Similar compounds include:
Phenylhydrazine: C6H5NHNH2
Methylhydrazine: CH3NHNH2
1,1-Diphenylhydrazine: (C6H5)2NNH2
These compounds share some chemical properties but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C7H12N2O4S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
1-methyl-1-phenylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
NTMUFLHKQMIRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)





![Ethanone, 2-bromo-1-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8787012.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(5-methoxy-2-oxazolyl)-](/img/structure/B8787040.png)


